

# Atto 390 Maleimide for Labeling Thiol-Modified Oligonucleotides: Application Notes and Protocols

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## Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937

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## Introduction

Atto 390 is a fluorescent label belonging to the coumarin dye family, recognized for its exceptional fluorescence quantum yield, significant Stokes shift, and robust photostability.<sup>[1][2]</sup> Its maleimide derivative is a thiol-reactive probe that specifically and efficiently labels biomolecules containing sulfhydryl groups, such as cysteine residues in proteins and thiol-modified synthetic oligonucleotides.<sup>[3]</sup> This covalent labeling occurs through a Michael addition reaction, forming a stable thioether bond between the dye and the oligonucleotide. The resulting Atto 390-labeled oligonucleotides are invaluable tools for a wide range of applications in molecular biology and drug development, including fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging. This document provides detailed protocols for the labeling of thiol-modified oligonucleotides with **Atto 390 maleimide**, subsequent purification of the conjugate, and methods for characterization.

## Atto 390 Maleimide Properties

A comprehensive understanding of the spectral and physical properties of Atto 390 is crucial for successful experimental design and data interpretation.

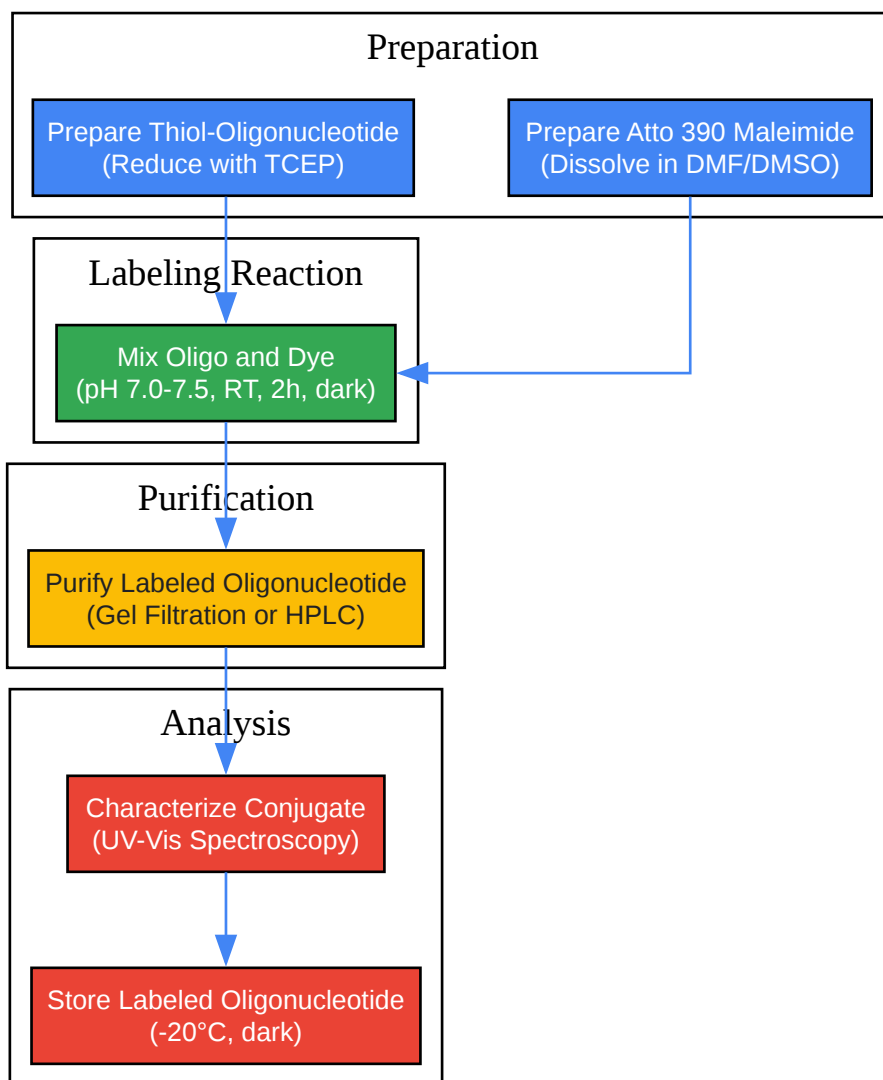
Property	Value	Reference
Molecular Weight	466 g/mol	
Absorbance Maximum ( $\lambda_{\text{abs}}$ )	390 nm	
Extinction Coefficient ( $\epsilon_{\text{max}}$ )	$2.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Emission Maximum ( $\lambda_{\text{fl}}$ )	479 nm	
Fluorescence Quantum Yield ( $\eta_{\text{fl}}$ )	90%	
Fluorescence Lifetime ( $\tau_{\text{fl}}$ )	5.0 ns	
Correction Factor (CF260)	0.52	
Correction Factor (CF280)	0.08	

## Experimental Protocols

### Materials and Reagents

- Thiol-modified oligonucleotide
- **Atto 390 maleimide**
- Tris(2-carboxyethyl)phosphine (TCEP)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 100 mM phosphate buffer or Tris buffer, pH 7.0-7.5, degassed
- Purification columns (e.g., Sephadex G-25 for gel filtration, C18 column for HPLC)
- Elution buffers for purification
- Nuclease-free water
- TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

## Workflow for Labeling and Purification



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Caption: Overall workflow for labeling, purification, and analysis.

## Detailed Protocol for Labeling Thiol-Modified Oligonucleotides

This protocol is designed for a labeling reaction on a 10 nmol scale. Adjust volumes accordingly for different scales.

- Preparation of Thiol-Modified Oligonucleotide:

- Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.
- To reduce any existing disulfide bonds, add a 10-fold molar excess of TCEP solution (e.g., 10  $\mu$ L of a 10 mM TCEP stock solution to 10  $\mu$ L of 1 mM oligonucleotide).
- Incubate at room temperature for 1 hour. TCEP does not need to be removed before the labeling reaction.
- Preparation of **Atto 390 Maleimide** Solution:
  - Immediately before use, dissolve **Atto 390 maleimide** in anhydrous DMF or DMSO to a concentration of 10 mM. For example, dissolve 0.466 mg of the dye in 100  $\mu$ L of solvent. Protect the solution from light.
- Labeling Reaction:
  - In a microcentrifuge tube, combine the following:
    - 10  $\mu$ L of 1 mM reduced thiol-modified oligonucleotide (10 nmol)
    - 20  $\mu$ L of 100 mM degassed reaction buffer (pH 7.2)
    - A 10-20 fold molar excess of the **Atto 390 maleimide** solution (e.g., 10-20  $\mu$ L of 10 mM solution).
  - Vortex briefly to mix.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent photobleaching of the dye.

## Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye, which can interfere with downstream applications. Two common methods are gel filtration and reverse-phase HPLC.

Method 1: Gel Filtration (e.g., Sephadex G-25)

This method separates molecules based on size and is effective for removing small molecules like unconjugated dye from larger oligonucleotides.

- Equilibrate a pre-packed gel filtration column (e.g., Sephadex G-25) with 10-20 mL of nuclease-free water or TE buffer.
- Carefully load the entire reaction mixture onto the top of the column.
- Elute the sample with nuclease-free water or TE buffer.
- The labeled oligonucleotide will elute first as it is larger, while the smaller, unconjugated dye molecules will be retained by the column and elute later.
- Collect fractions and monitor the absorbance at 260 nm (for the oligonucleotide) and 390 nm (for the Atto 390 dye) to identify the fractions containing the labeled product.
- Pool the fractions containing the labeled oligonucleotide.

#### Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides high-resolution separation based on hydrophobicity and is particularly well-suited for purifying dye-labeled oligonucleotides.

- System Preparation:
  - Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.5  $\mu$ m particle size).
  - Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.
  - Mobile Phase B: Acetonitrile.
  - Gradient: A linear gradient from a low percentage of B to a higher percentage over a set time (e.g., 5% to 30% acetonitrile over 15 minutes).
  - Detection: Monitor at 260 nm and 390 nm.
- Sample Injection: Dilute the reaction mixture with Mobile Phase A and inject it onto the column.

- **Fraction Collection:** The labeled oligonucleotide is more hydrophobic than the unlabeled one and will have a longer retention time. Unreacted dye will also be well-separated. Collect the peak that shows absorbance at both 260 nm and 390 nm.
- **Post-Purification:** Lyophilize the collected fractions to remove the volatile mobile phase.

## Characterization of the Labeled Oligonucleotide

The concentration and degree of labeling (DOL) can be determined using UV-Vis spectrophotometry.

- Resuspend the purified, lyophilized oligonucleotide in a known volume of nuclease-free water or TE buffer.
- Measure the absorbance of the solution at 260 nm (A<sub>260</sub>) and 390 nm (A<sub>390</sub>).
- Calculate the concentration of the Atto 390 dye using the Beer-Lambert law:
  - $C_{\text{dye}} \text{ (M)} = A_{390} / \epsilon_{\text{dye}}$
  - Where  $\epsilon_{\text{dye}}$  is the extinction coefficient of Atto 390 at 390 nm (24,000 M<sup>-1</sup> cm<sup>-1</sup>).
- Calculate the concentration of the oligonucleotide. The absorbance at 260 nm is a sum of the absorbance from the oligonucleotide and the dye. A correction factor is needed.
  - $A_{\text{oligo\_corrected}} = A_{260} - (A_{390} * CF_{260})$
  - Where CF<sub>260</sub> for Atto 390 is 0.52.
  - $C_{\text{oligo}} \text{ (M)} = A_{\text{oligo\_corrected}} / \epsilon_{\text{oligo}}$
  - The extinction coefficient of the oligonucleotide ( $\epsilon_{\text{oligo}}$ ) can be estimated based on its sequence.
- Calculate the Degree of Labeling (DOL):
  - $DOL = C_{\text{dye}} / C_{\text{oligo}}$
  - The DOL represents the average number of dye molecules per oligonucleotide.

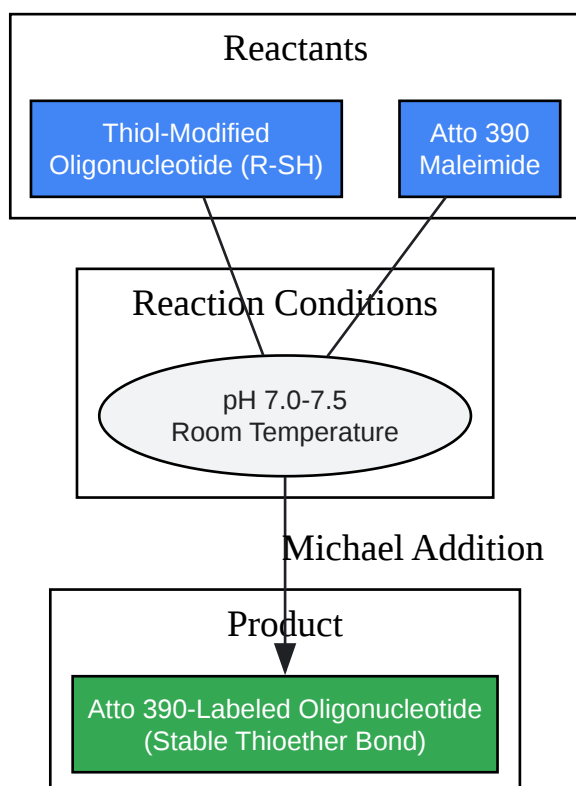
## Storage of Labeled Oligonucleotides

Proper storage is critical to maintain the integrity and fluorescence of the labeled oligonucleotide.

- Store the labeled oligonucleotide in a TE buffer (pH 7.5-8.0) at -20°C.
- For long-term storage, it is best to aliquot the sample to avoid multiple freeze-thaw cycles.
- Always protect the labeled oligonucleotide from light by using amber tubes or wrapping tubes in foil.

## Signaling Pathways and Logical Relationships

### Chemical Reaction of Atto 390 Maleimide with a Thiol Group



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Caption: Reaction between a thiol-modified oligo and **Atto 390 maleimide**.

## Conclusion

The use of **Atto 390 maleimide** provides a reliable and efficient method for fluorescently labeling thiol-modified oligonucleotides. The high quantum yield and photostability of the Atto 390 dye make it an excellent choice for sensitive applications. By following the detailed protocols for labeling, purification, and characterization outlined in this document, researchers can generate high-quality fluorescent probes for their specific needs, ensuring reproducibility and accuracy in their experimental outcomes.

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## References

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